Antiproliferative Potency in MCF-7 Breast Cancer Cells: 9-Bromonoscapine Demonstrates ~40-Fold Superiority Over Noscapine and Clear Differentiation from 9-Iodonoscapine
In a direct head-to-head comparison within the same study, 9-bromonoscapine (9-Br-nos) inhibited proliferation of MCF-7 human breast cancer cells with an IC50 of 1.0 ± 0.2 μM, representing an approximately 40-fold enhancement in potency over the parent compound noscapine (IC50 = 39.6 ± 2.2 μM) [1]. By contrast, 9-iodonoscapine (9-I-nos) failed to inhibit cancer cell proliferation more actively than noscapine and, uniquely among the halogenated series, did not cause selective mitotic arrest [1]. At 50 μM concentration after 72 h in U-87 glioblastoma cells, 9-chloronoscapine killed 87.8% of cells, 9-bromonoscapine killed 51.2%, 9-iodonoscapine killed 56.8%, and noscapine killed only 40%, demonstrating that potency rank order is cell-line dependent [2]. However, at a low concentration of 1 μM, 9-bromonoscapine (46.7% killing) and 9-chloronoscapine (45.7% killing) did not show significant difference in this model [2].
| Evidence Dimension | Antiproliferative IC50 in MCF-7 human breast cancer cells (MTT assay) |
|---|---|
| Target Compound Data | 9-Bromonoscapine (9-Br-nos/EM011): IC50 = 1.0 ± 0.2 μM |
| Comparator Or Baseline | Noscapine: IC50 = 39.6 ± 2.2 μM; 9-Iodonoscapine: did not inhibit proliferation more actively than noscapine; 9-Chloronoscapine: 87.8% cell killing at 50 μM in U-87 glioblastoma (different model) |
| Quantified Difference | ~40-fold more potent than noscapine in MCF-7 cells; 9-I-nos uniquely lacks selective mitotic arrest activity |
| Conditions | MCF-7 human breast cancer cell line; 72 h drug exposure; MTT assay; n ≥ 3 independent experiments |
Why This Matters
The ~40-fold potency gain over noscapine in a well-characterized breast cancer model, combined with the mechanistic failure of 9-I-nos to induce mitotic arrest, provides quantitative justification for selecting 9-bromonoscapine over both the parent compound and certain halogenated alternatives in breast cancer research programs.
- [1] Aneja R, Vangapandu SN, Lopus M, et al. Synthesis of microtubule-interfering halogenated noscapine analogs that perturb mitosis in cancer cells followed by cell death. Biochem Pharmacol. 2006;72(4):415-426. doi:10.1016/j.bcp.2006.05.004 View Source
- [2] Verma AK, Bansal S, Singh J, et al. Synthesis and in vitro cytotoxicity of haloderivatives of noscapine. Bioorg Med Chem. 2006;14(19):6733-6736. doi:10.1016/j.bmc.2006.05.068 View Source
